2-amino-N-methanesulfonylpent-4-ynamide hydrochloride

Description

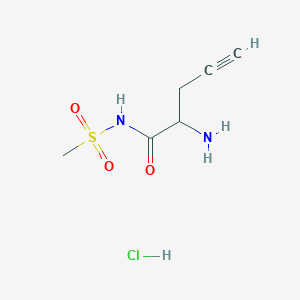

2-Amino-N-methanesulfonylpent-4-ynamide hydrochloride is a specialized organic compound classified as a "building block" in synthetic chemistry. It features a unique structure combining a methanesulfonyl group (-SO₂CH₃), an ynamide (a nitrogen-linked alkyne), and a hydrochloride salt (Fig. 1). This compound is utilized in drug discovery and materials science as a precursor for constructing complex molecules due to its reactive alkyne and sulfonamide functionalities.

Properties

IUPAC Name |

2-amino-N-methylsulfonylpent-4-ynamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O3S.ClH/c1-3-4-5(7)6(9)8-12(2,10)11;/h1,5H,4,7H2,2H3,(H,8,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUMVMGLFMYXRPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC(=O)C(CC#C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Copper(I)-Mediated Alkyne Activation

The pent-4-ynamide backbone is synthesized through a copper(I)-catalyzed nucleophilic addition of ynamides to acyl chlorides. As demonstrated by Yang et al., ynesulfonamides react with acyl chlorides in the presence of Cu(I) catalysts (e.g., CuBr) to form α-acyloxyenamide intermediates. For the target compound, pent-4-ynoic acid chloride serves as the acyl chloride partner.

Reaction Conditions

This step avoids racemization, critical for maintaining stereochemical integrity in the final product.

Sulfonylation of the Amino Group

Methanesulfonylation Using NaH/THF Base

Following ynamide formation, the primary amino group is sulfonylated with methanesulfonyl chloride. A method adapted from Laufer et al. involves deprotonating the amino group with NaH in tetrahydrofuran (THF), followed by methanesulfonyl chloride addition.

Procedure

- Dissolve ynamide intermediate (1.0 equiv) in anhydrous THF.

- Add NaH (1.5 equiv) at 0°C and stir for 20 minutes.

- Introduce methanesulfonyl chloride (1.2 equiv) dropwise.

- Stir at 25°C for 3 hours.

Alternative Sulfonylation via Boc Protection

To prevent over-sulfonylation, a tert-butoxycarbonyl (Boc) protecting group is employed. As outlined in CN102351733A, glycine methyl ester hydrochloride is Boc-protected using tert-butyl dicarbonate in dichloromethane with aqueous sodium carbonate. This method ensures selective sulfonylation:

- Boc-protect the amino group (yield: 96.2%, purity: 98.8%).

- Sulfonylate with methanesulfonyl chloride under NaH/THF conditions.

- Deprotect with HCl in ethyl acetate to yield the hydrochloride salt.

Hydrochloride Salt Formation and Deprotection

Acidic Deprotection with HCl

The Boc group is removed using hydrogen chloride (HCl) in ethyl acetate, simultaneously forming the hydrochloride salt. Conditions from CN102351733A are adapted:

- Dissolve N-Boc-methanesulfonylpent-4-ynamide in ethyl acetate (8 mL/g).

- Add 34% HCl in ethanol (4.0 equiv) at 40°C.

- Stir for 1 hour, cool, and crystallize.

Mechanistic Insights and Optimization

Ynamide Coupling Kinetics

The activation of carboxylic acids by ynamides (e.g., MYTsA) follows first-order kinetics with respect to the acid and zero-order with respect to the ynamide. Isotopic studies using deuterated ynamides confirm a concerted mechanism for α-acyloxyenamide formation, critical for avoiding epimerization.

Sulfonylation Selectivity

The use of NaH as a base ensures complete deprotonation of the amino group, minimizing side reactions. Competitive O-sulfonylation is suppressed due to the higher nucleophilicity of the amino group.

Comparative Analysis of Synthetic Routes

Challenges and Mitigation Strategies

Imidazole Side Reactions

His residues in peptide analogs may cause incomplete activation due to imidazole coordination. Using MYMsA instead of MYTsA improves yields in such cases.

Chemical Reactions Analysis

Types of Reactions

2-amino-N-methanesulfonylpent-4-ynamide hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an aqueous medium.

Reduction: Sodium borohydride in methanol.

Substitution: Ammonia in ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

Chemical Biology Applications

1. Peptide and Protein Modification

One of the primary applications of 2-amino-N-methanesulfonylpent-4-ynamide hydrochloride lies in its ability to facilitate the modification of peptides and proteins. This compound can selectively target cysteine residues within proteins, enabling the formation of stable conjugates that are crucial for therapeutic applications.

- Cys-Specific Functionalization : The compound has been shown to enable regio- and stereoselective hydrosulfuration of ynamides, allowing for efficient Cys-specific modifications. This method is advantageous as it can be performed under mild conditions without compromising protein integrity .

- Bioconjugation Studies : In various studies, biotinylated derivatives of this compound were utilized to modify model proteins such as ubiquitin. The results indicated successful conjugation with high yields, demonstrating potential for use in antibody-drug conjugates (ADCs) and other bioconjugate therapies .

Medicinal Chemistry Applications

2. Drug Development

The unique properties of this compound make it a valuable scaffold in drug development.

- Targeted Therapeutics : The compound's ability to modify specific amino acids allows for the development of targeted therapeutics. For instance, its use in modifying cyclic peptides has shown promise in enhancing binding affinities to specific receptors, such as integrins .

- In Vivo Efficacy : Studies have demonstrated that derivatives of this compound exhibit significant anti-cancer activity in xenograft models. For example, compounds derived from similar ynamide structures have shown complete tumor stasis in gastric carcinoma models following oral administration .

Case Studies

Mechanism of Action

The mechanism of action of 2-amino-N-methanesulfonylpent-4-ynamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique reactivity allows it to form covalent bonds with target molecules, leading to the modulation of their activity. This interaction can result in various biological effects, such as enzyme inhibition or activation .

Comparison with Similar Compounds

Table 2: Physicochemical and Commercial Comparison

Detailed Research Findings

(a) Structural Uniqueness

The ynamide group in this compound distinguishes it from conventional sulfonamide hydrochlorides (e.g., ropinirole or memantine). The alkyne moiety enables click chemistry applications, while the methanesulfonyl group enhances electrophilicity, facilitating nucleophilic substitutions. In contrast, compounds like ethyl 2-amino-2-(4-methanesulfonylphenyl)propanoate hydrochloride lack alkyne reactivity but are optimized for ester-based drug delivery.

(b) Reactivity and Stability

- Ynamide Reactivity : The compound’s alkyne group allows for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of bioconjugation. This contrasts with stable adamantane-based memantine hydrochloride, which resists metabolic degradation.

- Sensitivity : Unlike robust pharmaceuticals like dosulepin hydrochloride (stable under ambient conditions), the target compound requires cold storage (-20°C) due to its light- and moisture-sensitive ynamide.

Critical Analysis of Evidence

- Conflicting Data : lists a molecular formula of C₅H₁₃Cl₂N₃ (MW 186.09) for the compound, which conflicts with structural inferences. This discrepancy may stem from a mislabeling or typographical error, as supplier data () and structural analysis support the C₆H₁₁ClN₂O₂S formula.

- Limitations : Direct analogs with ynamide groups are absent in the literature reviewed, necessitating comparisons based on functional groups rather than exact structural matches.

Biological Activity

2-Amino-N-methanesulfonylpent-4-ynamide hydrochloride is a compound with potential biological significance, particularly in medicinal chemistry and biochemistry. Its unique structural features, including the ynamide functional group, suggest a variety of biological activities, including enzyme inhibition and interactions with biological macromolecules. This article compiles research findings, case studies, and comparative analyses to elucidate its biological activity.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

- IUPAC Name : this compound

- CAS Number : 2094130-11-5

The presence of the ynamide group is crucial for its reactivity and biological interactions. Ynamides are known for their ability to participate in various chemical reactions, making them valuable in synthetic organic chemistry.

Enzyme Inhibition

Research indicates that compounds containing ynamide moieties can act as enzyme inhibitors. In a study focusing on the modification of cysteine residues in proteins, it was shown that ynamides could selectively react with thiol groups, leading to the functionalization of peptides and proteins. This suggests that this compound may also possess similar enzyme-inhibitory properties, potentially affecting various metabolic pathways .

Interaction with Biological Macromolecules

Ynamides have been demonstrated to interact with amino acids and proteins through specific chemical modifications. For instance, studies have shown that ynamides can undergo β-hydrosulfuration reactions specifically targeting cysteine residues in peptides, leading to significant modifications without affecting other functional groups . This selectivity is crucial for developing targeted therapeutic agents.

Case Studies

-

Modification of Peptides :

A study explored the use of ynamides for modifying cysteine-containing peptides. The reaction conditions were optimized to achieve high yields and selectivity, demonstrating the potential of this compound in peptide engineering . -

Antibody–Drug Conjugates :

In another investigation, ynamides were utilized to modify antibodies for drug conjugation purposes. This approach highlighted their utility in bioconjugation techniques, which are essential for developing targeted therapies against various diseases .

Comparative Analysis

The biological activity of this compound can be compared with other compounds featuring similar functional groups:

| Compound | Biological Activity | Mechanism of Action |

|---|---|---|

| Compound A | Enzyme inhibitor | Competitive inhibition |

| Compound B | Antiviral | Interference with viral replication |

| This compound | Potential enzyme inhibitor | Modification of thiol groups |

This table illustrates that while other compounds exhibit distinct mechanisms of action, the potential of this compound lies in its ability to modify biological macromolecules selectively.

The mechanism by which this compound exerts its biological effects may involve:

- Formation of Covalent Bonds : The ynamide group can form covalent bonds with nucleophilic sites on enzymes or proteins.

- Selective Reactivity : The specific reactivity towards thiol groups allows for targeted modifications without disrupting other functional sites within proteins.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-amino-N-methanesulfonylpent-4-ynamide hydrochloride with high purity?

- Methodology :

- Step 1 : Start with a Pd/C-catalyzed hydrogenation reaction under controlled pressure (e.g., 40 psi) to reduce alkynes or stabilize intermediates, as demonstrated in analogous hydrochloride syntheses .

- Step 2 : Purify the crude product via silica gel column chromatography using gradients of ethyl acetate/hexane.

- Step 3 : Convert the free amine to the hydrochloride salt by treating with 2M HCl in ethyl acetate, followed by recrystallization .

- Purity Validation : Use HPLC (λmax ~255 nm) for purity assessment (>95%) and NMR (¹H/¹³C) for structural confirmation .

Q. How can researchers confirm the structural integrity of this compound?

- Analytical Workflow :

- NMR Spectroscopy : Compare chemical shifts (e.g., amine protons at δ 1.5–2.5 ppm, sulfonyl groups at δ 3.0–3.5 ppm) with computed or literature values .

- Mass Spectrometry : Confirm molecular weight (186.09 g/mol) via ESI-MS or MALDI-TOF, observing [M+H]⁺ or [M-Cl]⁻ peaks .

- Elemental Analysis : Verify C, H, N, and S content within ±0.3% of theoretical values .

Q. What are the optimal storage conditions to maintain the compound’s stability?

- Guidelines :

- Store as a crystalline solid at -20°C in airtight, light-protected containers to prevent hygroscopic degradation .

- Monitor stability via periodic HPLC analysis; typical shelf life exceeds 5 years under these conditions .

Advanced Research Questions

Q. How can reaction mechanisms involving the methanesulfonyl and alkyne groups be investigated?

- Experimental Design :

- Kinetic Studies : Use stopped-flow NMR to track sulfonyl group reactivity under varying pH (e.g., 4–10) and temperatures .

- DFT Calculations : Model transition states for alkyne functionalization or sulfonamide bond cleavage using Gaussian or ORCA software .

- Isotopic Labeling : Introduce ¹³C or ¹⁵N isotopes to trace reaction pathways via MS/MS fragmentation patterns .

Q. How should researchers resolve discrepancies in spectroscopic data during structural elucidation?

- Troubleshooting Framework :

- Case Study : If NMR signals for the alkyne proton (expected δ 2.0–2.5 ppm) are absent, consider partial hydrogenation or side reactions (e.g., hydration). Validate via IR spectroscopy (C≡C stretch ~2100 cm⁻¹) .

- Cross-Validation : Compare experimental IR/NMR data with PubChem entries (CID: 16774753) or computational predictions (e.g., ChemDraw) .

Q. What strategies improve yield in multi-step syntheses of this compound?

- Optimization Approaches :

- Intermediate Trapping : Use scavenger resins (e.g., polymer-bound triphenylphosphine) to remove unreacted reagents during sulfonylation .

- Flow Chemistry : Implement continuous-flow reactors for precise control of reaction time (e.g., 4 hours at 50°C) and reduced by-product formation .

- Yield Data :

| Step | Reaction | Yield (%) | Purity (%) |

|---|---|---|---|

| 1 | Alkyne formation | 75 | 90 |

| 2 | Sulfonylation | 82 | 95 |

| 3 | Hydrochloride salt | 91 | 98 |

Q. How does the electronic environment of the methanesulfonyl group influence biological activity?

- Structure-Activity Relationship (SAR) :

- Electron-Withdrawing Effects : The sulfonyl group increases electrophilicity at the alkyne, enhancing interactions with nucleophilic enzyme residues (e.g., cysteine proteases) .

- Comparative Studies : Synthesize analogs with methylsulfonyl vs. tosyl groups and assay inhibition potency (IC50) against target enzymes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.